3,4-dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide
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Overview
Description
3,4-Dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a trifluoromethyl group, and a tetrahydroimidazo[2,1-b][1,3]thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydroimidazo[2,1-b][1,3]thiazole ring through a cyclization reaction involving a thioamide and an α-halo ketone. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves coupling the synthesized intermediate with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of more efficient catalysts for the trifluoromethylation reaction. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3,4-Dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzamide: Lacks the thiazole ring and trifluoromethyl group, resulting in different chemical and biological properties.
N-(Trifluoromethyl)benzamide: Contains the trifluoromethyl group but lacks the thiazole ring and methoxy groups.
Tetrahydroimidazo[2,1-b][1,3]thiazole derivatives: Share the thiazole ring but differ in other substituents.
Uniqueness
The unique combination of the trifluoromethyl group, thiazole ring, and methoxy-substituted benzamide core in 3,4-dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H14F3N3O4S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide |
InChI |
InChI=1S/C15H14F3N3O4S/c1-24-9-4-3-8(7-10(9)25-2)11(22)19-14(15(16,17)18)12(23)21-5-6-26-13(21)20-14/h3-4,7H,5-6H2,1-2H3,(H,19,22) |
InChI Key |
AVRKXALYUVJLRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2(C(=O)N3CCSC3=N2)C(F)(F)F)OC |
Origin of Product |
United States |
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